molecular formula C13H19N3 B8708116 3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine

3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine

Cat. No. B8708116
M. Wt: 217.31 g/mol
InChI Key: VRGZFSZAAYVZFS-UHFFFAOYSA-N
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Patent
US06720324B2

Procedure details

NaBH4 (2 g, 53 mmol) in small portions was added to a solution of 1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide (6 g, 16 mmol) in MeOH (150 mL) at 0-5° C. over a period of 2 h. The reaction mixture was stirred overnight at room temperature and then the solvent was evaporated. The residue was suspended in ether (200 mL) and treated with aqueous 50% NaOH solution (100 mL). The ether layer was separated and the aqueous layer was extracted with additional ether (2×50 mL). The combined ether extracts were dried over potassium carbonate and the solvent was removed, giving 3-(3′,6′-dihydro-2′-H-[2,4′]bipyridinyl-1′-yl)propylamine (3.48 g) as an oil. The crude product was used in the next step immediately without further purification.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Br.[Br-].[NH2:5][CH2:6][CH2:7][CH2:8][N+:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:11][CH:10]=1>CO>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:12]1[CH2:13][CH2:14][N:9]([CH2:8][CH2:7][CH2:6][NH2:5])[CH2:10][CH:11]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide
Quantity
6 g
Type
reactant
Smiles
Br.[Br-].NCCC[N+]1=CC=C(C=C1)C1=NC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
treated with aqueous 50% NaOH solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1CCN(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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